molecular formula C12H18N2 B3275034 Cyclohexyl(pyridin-2-yl)methanamine CAS No. 61890-26-4

Cyclohexyl(pyridin-2-yl)methanamine

Cat. No. B3275034
CAS RN: 61890-26-4
M. Wt: 190.28 g/mol
InChI Key: IYLTWMOORCQFCP-UHFFFAOYSA-N
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Description

Cyclohexyl(pyridin-2-yl)methanamine is a chemical compound with the molecular formula C12H18N2 . It is also known by its CAS number 204067-08-3 .


Synthesis Analysis

The synthesis of Cyclohexyl(pyridin-2-yl)methanamine can be achieved from 2-Pyridylacetonitrile . An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described .


Molecular Structure Analysis

The molecular structure of Cyclohexyl(pyridin-2-yl)methanamine consists of a cyclohexyl group attached to a methanamine group that is further attached to a pyridin-2-yl group .


Chemical Reactions Analysis

Cyclohexyl(pyridin-2-yl)methanamine can undergo various chemical reactions. For instance, it can participate in copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach . It can also participate in the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .


Physical And Chemical Properties Analysis

Cyclohexyl(pyridin-2-yl)methanamine has a predicted boiling point of 315.4±15.0 °C and a predicted density of 1.017±0.06 g/cm3 . Its pKa value is predicted to be 10.27±0.29 .

Relevant Papers Relevant papers on Cyclohexyl(pyridin-2-yl)methanamine include studies on copper-catalyzed synthesis of pyridin-2-yl-methanones and the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .

Mechanism of Action

The mechanism of action of Cyclohexyl(pyridin-2-yl)methanamine in chemical reactions involves various steps. For example, in the copper-catalyzed synthesis of pyridin-2-yl-methanones, it undergoes a direct Csp3-H oxidation approach with water .

properties

IUPAC Name

cyclohexyl(pyridin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h4-5,8-10,12H,1-3,6-7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLTWMOORCQFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl(pyridin-2-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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